molecular formula C11H13N3O B13897374 6-amino-2-propyl-3H-quinazolin-4-one

6-amino-2-propyl-3H-quinazolin-4-one

Cat. No.: B13897374
M. Wt: 203.24 g/mol
InChI Key: SLPIOICVVXMDSZ-UHFFFAOYSA-N
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Description

6-amino-2-propyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 6th position and a propyl group at the 2nd position of the quinazolinone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-propyl-3H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of anthranilic acid with formamide to form 3H-quinazolin-4-one. This intermediate is then subjected to nitration to introduce a nitro group at the 6th position, followed by reduction using stannous chloride (SnCl2·2H2O) to yield 6-amino-3H-quinazolin-4-one .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-propyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted quinazolinones, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the amino group at the 6th position and the propyl group at the 2nd position makes 6-amino-2-propyl-3H-quinazolin-4-one unique. This combination imparts distinct chemical properties and enhances its potential for various biological and industrial applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

6-amino-2-propyl-3H-quinazolin-4-one

InChI

InChI=1S/C11H13N3O/c1-2-3-10-13-9-5-4-7(12)6-8(9)11(15)14-10/h4-6H,2-3,12H2,1H3,(H,13,14,15)

InChI Key

SLPIOICVVXMDSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C(C=C2)N)C(=O)N1

Origin of Product

United States

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